molecular formula C6H5N2O8P B228297 3,5-Dinitrophenyl phosphate CAS No. 14512-84-6

3,5-Dinitrophenyl phosphate

Cat. No. B228297
CAS RN: 14512-84-6
M. Wt: 264.09 g/mol
InChI Key: FINQJAOKEWHFOX-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl phosphate (DNP) is a chemical compound that has been widely used in scientific research as a substrate for studying enzyme activity and catalysis. It is a colorless, crystalline solid that is soluble in water and organic solvents. DNP has been extensively studied due to its ability to interact with enzymes and other biological molecules, making it a valuable tool for biochemistry research.

Mechanism of Action

3,5-Dinitrophenyl phosphate acts as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. When 3,5-Dinitrophenyl phosphate is hydrolyzed, it releases a yellow-colored product that can be measured spectrophotometrically. The rate of hydrolysis can be used to determine the activity of the enzyme being studied.
Biochemical and Physiological Effects:
3,5-Dinitrophenyl phosphate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication and is only used in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Dinitrophenyl phosphate in lab experiments is its high solubility in water and organic solvents, making it easy to handle and use in experiments. It is also relatively inexpensive and readily available. However, 3,5-Dinitrophenyl phosphate has some limitations, including its potential toxicity and the fact that it can only be used to study enzymes that catalyze the hydrolysis of phosphate esters.

Future Directions

There are several future directions for the use of 3,5-Dinitrophenyl phosphate in scientific research. One area of interest is the study of enzymes involved in DNA and RNA synthesis and repair. 3,5-Dinitrophenyl phosphate could be used to study the activity of these enzymes and their role in maintaining genome stability. Another area of interest is the development of new nucleotide analogs for use in cancer therapy. 3,5-Dinitrophenyl phosphate could be used in the synthesis and testing of these analogs. Additionally, 3,5-Dinitrophenyl phosphate could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

Synthesis Methods

3,5-Dinitrophenyl phosphate can be synthesized through various methods, including the reaction of 3,5-dinitrophenol with phosphorus pentachloride, or the reaction of 3,5-dinitrophenol with phosphoric acid. The latter method is preferred due to its simplicity and efficiency. The reaction of 3,5-dinitrophenol with phosphoric acid produces 3,5-Dinitrophenyl phosphate and water as a byproduct.

Scientific Research Applications

3,5-Dinitrophenyl phosphate has been used in scientific research for over a century and has proven to be a valuable tool for studying enzyme activity and catalysis. It is commonly used as a substrate for measuring the activity of enzymes such as alkaline phosphatase, acid phosphatase, and phosphodiesterase. 3,5-Dinitrophenyl phosphate is also used in the synthesis of nucleotide analogs and in the study of DNA and RNA structure and function.

properties

CAS RN

14512-84-6

Molecular Formula

C6H5N2O8P

Molecular Weight

264.09 g/mol

IUPAC Name

(3,5-dinitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H5N2O8P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16-17(13,14)15/h1-3H,(H2,13,14,15)

InChI Key

FINQJAOKEWHFOX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-]

synonyms

3,5-dinitrophenyl phosphate
3,5-dinitrophenylphosphate

Origin of Product

United States

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